molecular formula C14H13ClN2O B1427995 N-(4-amino-3-methylphenyl)-3-chlorobenzamide CAS No. 1285097-46-2

N-(4-amino-3-methylphenyl)-3-chlorobenzamide

Cat. No. B1427995
M. Wt: 260.72 g/mol
InChI Key: PEPDWGIAGIYWHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, “N-(3-Amino-4-methylphenyl)benzamide” was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .

Scientific Research Applications

Gastrokinetic Activity

N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have been studied for their potential as gastrokinetic agents. For instance, a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are structurally related, have shown significant effects on gastric emptying activity in rats. These compounds demonstrated gastrokinetic activity comparable to standard agents like cisapride, without having dopamine D2 receptor antagonistic activity (Kato, Morie, Yoshida, & Matsumoto, 1992).

Serotonin-3 (5-HT3) Receptor Antagonistic Activity

Another application of similar compounds is in the development of serotonin-3 (5-HT3) receptor antagonists. A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which have a structural resemblance, were synthesized and evaluated. These compounds showed potent 5-HT3 receptor antagonistic activity, which is significant for therapeutic applications in conditions modulated by this receptor (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).

Anticonvulsant Properties

N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have also been researched for their anticonvulsant properties. For instance, a series of N-phenylphthalimides, which include derivatives with structural similarities, demonstrated anticonvulsant properties against seizures induced in mice. These findings highlight the potential of such compounds in the development of new anticonvulsant drugs (Bailleux, Vallée, Nuyts, & Vamecq, 1994).

Insect Growth Regulation

Some derivatives of N-(4-amino-3-methylphenyl)-3-chlorobenzamide have been evaluated as insect growth regulators. For example, compounds like BAY SIR 8514, which share a structural framework, have shown efficacy in controlling populations of the spruce budworm, a significant pest in forestry (Retnakaran, 1980).

Drug Photodegradation Study

In the context of drug stability and degradation, these compounds have been used in studies exploring photodegradation pathways. For instance, the photodegradation of moclobemide, which produces 4-chlorobenzamide as a major degradation product, was investigated using techniques like Ultra-HPLC/MS/MS analysis (Skibiński & Komsta, 2012).

Mitosis Inhibition in Plant Cells

N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have been studied for their ability to inhibit mitosis in plant cells. This research is crucial for understanding the mechanisms of cell division and developing herbicides or plant growth regulators (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).

properties

IUPAC Name

N-(4-amino-3-methylphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPDWGIAGIYWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-3-methylphenyl)-3-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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